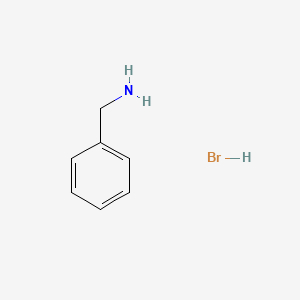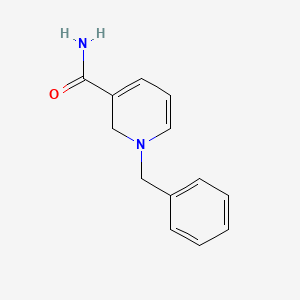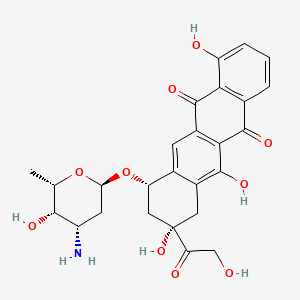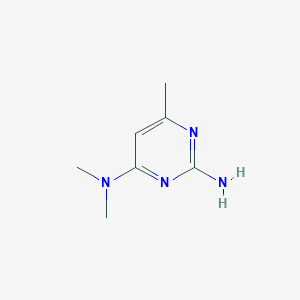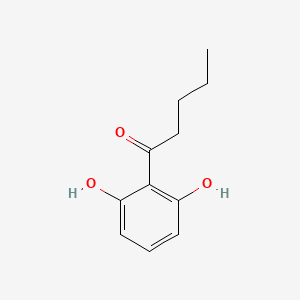
1-(2,6-Dihydroxyphenyl)-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dihydroxyphenyl)-1-pentanone is a natural product found in Pezicula and Cryptosporiopsis with data available.
Wissenschaftliche Forschungsanwendungen
Kinetics and Atmospheric Chemistry 1-(2,6-Dihydroxyphenyl)-1-pentanone's atmospheric chemistry involves its reaction with OH radicals. Aschmann et al. (2003) investigated the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone, an analogous compound, revealing insights into atmospheric processes involving hydroxycarbonyls like this compound (Aschmann, Arey, & Atkinson, 2003).
Chemical Synthesis and Characterization The synthesis and characterization of compounds structurally similar to this compound have been explored. For instance, Guo Juan (2007) described the synthesis of 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, providing a foundation for the synthesis of related compounds (Guo Juan, 2007).
Role in Maillard Reaction The Maillard reaction, critical in food science, involves compounds like this compound. Cerny and Guntz-Dubini (2008) identified 5-hydroxy-3-mercapto-2-pentanone in the Maillard reaction, highlighting the significance of such compounds in aroma generation (Cerny & Guntz-Dubini, 2008).
Potential in Pharmaceutical Research this compound analogs have been investigated for their pharmaceutical potential. For example, Kubohara (1999) examined the anti-leukemic properties of DIF-1, a compound with a pentanone group, in human leukemia cells (Kubohara, 1999).
Polymorphism and Crystallography The study of polymorphism in compounds related to this compound offers insights into their physical properties. Lopes et al. (2017) identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, contributing to the understanding of the physical chemistry of such compounds (Lopes, Bernardes, Piedade, Diogo, & da Piedade, 2017).
Insect Hydrocarbon Research The synthesis of compounds like this compound is relevant in entomological studies. Sonnet (1976) developed methods for synthesizing 1,5-dimethylalkanes, employing 5-hydroxy-2-pentanone as a starting material, which is relevant for studying insect hydrocarbons (Sonnet, 1976).
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(2,6-dihydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-3-5-8(12)11-9(13)6-4-7-10(11)14/h4,6-7,13-14H,2-3,5H2,1H3 |
InChI-Schlüssel |
QHIOHWHBWRAHKM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
Kanonische SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
Synonyme |
1-(2,6-dihydroxyphenyl)pentan-1-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B1252873.png)



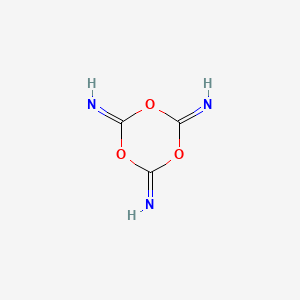

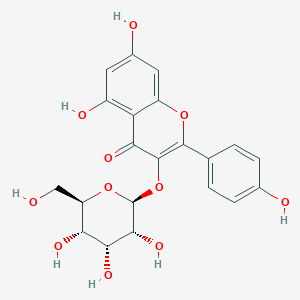
![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)
